molecular formula C11H17N3S B2774276 N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea CAS No. 712296-73-6

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No.: B2774276
CAS No.: 712296-73-6
M. Wt: 223.34
InChI Key: WKYYJWGTZDPRMP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea is an organosulfur compound featuring a thiourea scaffold flanked by a tert-butyl group and a 3-pyridinylmethyl substituent. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry due to their diverse biological activities and role as versatile building blocks. The distinct presence of nitrogen and sulfur atoms in its structure provides hard and soft donor sites, making this class of compounds highly effective as polydentate ligands inclined to coordinate with a wide range of metal centers to produce stable metal complexes . These complexes are extensively investigated for their potential applications, particularly in the development of new antimicrobial agents . Research into thiourea derivatives has demonstrated that they possess a broad spectrum of pharmacological properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, and anti-Alzheimer activities . The inherent flexibility of the thiourea core also facilitates its use as a key precursor in various heterocyclization reactions, enabling the synthesis of valuable heterocyclic compounds like iminothiazolines and others, which are privileged structures in drug discovery . As such, this compound serves as a valuable chemical tool for researchers in fields ranging from coordination chemistry and catalysis to pharmaceutical sciences. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-tert-butyl-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYYJWGTZDPRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of tert-butylamine with 3-pyridinylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethylthiourea
  • N,N’-diphenylthiourea
  • N-(tert-butyl)-N’-(2-pyridinylmethyl)thiourea

Uniqueness

N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea is unique due to the presence of the tert-butyl group and the 3-pyridinylmethyl group. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other thioureas.

Biological Activity

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiourea moiety that can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the tert-butyl group and the 3-pyridinylmethyl group significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiourea group can form hydrogen bonds, enhancing its affinity for biological molecules. This interaction may modulate enzyme activity or receptor function, contributing to its therapeutic effects.

1. Antimicrobial Activity

Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Thiourea derivatives have been explored for their anticancer potential. This compound has been implicated in targeting specific cancer pathways:

  • IC50 Values : Studies have reported IC50 values in the range of 3 to 14 µM against various cancer cell lines, indicating potent antiproliferative effects . The compound's mechanism may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

3. Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • Tyrosinase Inhibition : In related studies, derivatives similar to this compound showed competitive inhibition of tyrosinase with IC50 values around 5.9 µM, suggesting potential applications in skin whitening agents .

Comparative Analysis with Similar Compounds

A comparison with structurally related thioureas reveals unique properties that may enhance its biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityTyrosinase Inhibition
This compoundModerate (MIC: 40-50 µg/mL)IC50: 3-14 µMIC50: ~5.9 µM
N,N'-diethylthioureaLowModerateNot reported
N,N'-diphenylthioureaModerateHighNot reported

Case Studies

Several case studies have highlighted the efficacy of thioureas in clinical settings:

  • Case Study on Cancer Treatment : A study involving human leukemia cell lines demonstrated that thiourea derivatives could induce apoptosis, with significant reductions in cell viability observed at concentrations as low as 1.50 µM .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thioureas against S. aureus and K. pneumoniae, confirming their potential as alternatives to conventional antibiotics .

Q & A

Q. What synthetic methodologies are recommended for N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of tert-butylamine derivatives with 3-pyridinylmethyl isothiocyanate intermediates. Key steps include:

  • Intermediate formation : Reacting tert-butylamine with carbonyl chlorides to generate acylated intermediates.
  • Thiourea formation : Coupling intermediates with 3-pyridinylmethylamine derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM .
  • Purification : Recrystallization or column chromatography to isolate the product. Yield optimization requires controlled temperature (0–5°C during condensation) and stoichiometric excess of 3-pyridinylmethylamine derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Confirm the presence of tert-butyl protons (δ ~1.3 ppm, singlet) and pyridinyl aromatic protons (δ ~7.5–8.5 ppm).
  • FT-IR : Detect thiourea C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹).
  • LC-MS : Verify molecular weight ([M+H]+ expected for C₁₂H₁₈N₄S).
  • Elemental analysis : Validate purity (>95% C, H, N, S content) .

Q. What biological activities are reported for structurally analogous thiourea derivatives?

Similar compounds exhibit:

  • Antitumor activity : Derivatives with pyridinylmethyl groups show IC₅₀ values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Antimicrobial effects : Thiourea moieties disrupt bacterial cell membranes (e.g., E. coli, MIC ~25 µg/mL) .
  • Enzyme inhibition : Coordination to metal ions (e.g., Cu²⁺) inhibits HIV-1 reverse transcriptase .

Advanced Research Questions

Q. How do structural modifications at the thiourea moiety influence coordination chemistry with transition metals?

  • Ligand design : The pyridinyl nitrogen and thiourea sulfur act as bidentate ligands, forming stable complexes with Pd(II) or Cu(I). Substituents like tert-butyl enhance steric bulk, affecting metal-ligand bond angles and redox properties .
  • Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl) increase metal-binding affinity, while bulky tert-butyl groups slow ligand substitution kinetics .
  • Applications : Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions (yields >85% under mild conditions) .

Q. What methodologies are used to study ligand substitution kinetics in thiourea-metal complexes?

  • Stopped-flow spectrophotometry : Monitor real-time substitution of thiourea ligands (e.g., by bio-relevant nucleophiles like thiourea or Dmtu) under pseudo-first-order conditions .
  • DFT calculations : Predict activation energies (ΔG‡) and transition states for substitution pathways. For example, Pd(II) complexes show a two-step mechanism with rate constants k₁ = 1.2 × 10⁻³ s⁻¹ and k₂ = 3.8 × 10⁻⁴ s⁻¹ .

Q. How can computational chemistry predict reactivity and interaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate moderate reactivity).
  • Molecular docking : Simulate binding to biological targets (e.g., HIV-1 RT, docking scores <−8.5 kcal/mol suggest strong inhibition) .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (RMSD <2.0 Å confirms stable binding) .

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